molecular formula C13H17N5OS B2855818 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 920440-52-4

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No. B2855818
CAS RN: 920440-52-4
M. Wt: 291.37
InChI Key: DFFUYVWAFLTYLU-UHFFFAOYSA-N
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Description

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide” is a compound that contains a tetrazole ring system . Tetrazoles are used in various fields such as medicinal chemistry, agriculture, and photoimaging . They are also used in the preparation of imidoyl azides . This compound is offered by Benchchem for CAS No. 920440-52-4.


Synthesis Analysis

The synthesis of tetrazole derivatives like “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide” has been a subject of interest in medicinal chemistry . A solid phase synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach . The requisite monomeric Nosyl-protected N - (1-trityl-1 H -tetrazol-5-yl)methyl substituted glycine was accessed by a convenient synthesis involving Click reaction of Nosyl-protected N - (cyanomethyl)glycine methyl ester and sodium azide as a key step .


Chemical Reactions Analysis

Tetrazoles, like “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide”, have been used in various chemical reactions. The most direct and convenient route to 5-substituted-1 H -tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .

Scientific Research Applications

Photochemistry and Industrial Applications

The photochemical behavior of tetrazole derivatives, closely related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide, has been studied revealing the clean photodecomposition of these compounds to carbodiimides. This process involves the expulsion of dinitrogen and sulfur, leading to the formation of carbodiimides as sole photoproducts. Such a mechanism, involving the intermediacy of a 1,3-biradical formed by the loss of dinitrogen, has been evidenced through photolysis experiments. The highly clean photodecomposition of these compounds to a photostable end product underlines their potential as promising lead structures for various applications, including industrial, agricultural, and medicinal uses (Alawode, Robinson, & Rayat, 2011).

Heterocyclic Chemistry and Synthesis of N-, S,N-, and Se,N-heterocycles

Research has explored the aminomethylation of a wide range of acyclic and heterocyclic substrates derived from active methylene amides, thioamides, and selenoamides, leading to the synthesis of diverse heterocycles. This includes the creation of 1,3,5-thia(selena)diazines, 3,7-diazabicyclo[3.3.1]nonanes, and other complex heterocyclic structures. Such work highlights the versatility of reactions involving compounds like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide in synthesizing biologically active compounds, some of which have shown antiviral, analeptic, anti-inflammatory, and antipyretic activities (Dotsenko et al., 2019).

Crystal Structure Analysis for Drug Design

The crystal structure of related compounds has been determined to facilitate drug design and synthesis. For example, the synthesis and characterization by X-ray diffraction of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide highlight the importance of structural analysis in understanding intermolecular interactions, which can be critical for designing compounds with desired biological activities (Analytical Sciences: X-ray Structure Analysis Online, 2004).

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c19-13(11-7-4-8-20-11)14-9-12-15-16-17-18(12)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFUYVWAFLTYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide

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